molecular formula C48H74O15 B1247704 Avermectin B2a

Avermectin B2a

Número de catálogo B1247704
Peso molecular: 891.1 g/mol
Clave InChI: CWGATOJEFAKFBK-QJDTYEMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avermectin B2a is an oligosaccharide.

Aplicaciones Científicas De Investigación

  • Biological Effects and Applications : Avermectin B2a, along with other avermectins, exhibits a range of biological effects, including anthelmintic, insecticidal, anticancer, anti-diabetic, antiviral, and antifungal properties. These properties make avermectins valuable in various applications, particularly in pest and parasitic worm treatment (Batiha et al., 2020).

  • Synthesis and Insecticidal Activities : Research on the synthesis of this compound oxime ester derivatives has demonstrated their potent insecticidal activities against various pests. These derivatives, particularly compound 8d, show greater potency than this compound itself, suggesting potential for developing new pesticides (Sun et al., 2018).

  • Bioactivities of this compound Aglycon Derivatives : Novel derivatives of this compound aglycon exhibit significant insecticidal and fungicidal activities. These compounds, especially when modified at the 13-position, have shown effectiveness against diamondback moths and various mite species, as well as fungal pathogens (Huang et al., 2020).

  • Pesticide Development from Avermectin Fermentation Byproducts : this compound derivatives synthesized from avermectin fermentation byproducts have been identified as potential low-toxicity pesticides. These derivatives are effective against various pests, indicating a sustainable approach to utilizing fermentation byproducts in pesticide development (Xu et al., 2022).

  • Gene Replacement in Streptomyces avermitilis : Research on the gene replacement in Streptomyces avermitilis, specifically targeting the aveAI module 2, has led to the production of unsaturated avermectin compounds, including B2a. This genetic manipulation offers insights into polyketide synthesis and potential avenues for producing desired avermectin components (Yong & Byeon, 2005).

  • Engineering Avermectin Production Pathways : Efforts to manipulate the aveC gene in S. avermitilis have yielded improved ratios of desirable avermectin analogues, demonstrating the potential for genetic engineering to enhance production efficiency in industrial settings (Stutzman-Engwall et al., 2003).

  • Heterologous Expression of Avermectins Biosynthetic Gene Cluster : Constructing a Bacterial Artificial Chromosome (BAC) library of S. avermitilis has facilitated the heterologous expression of avermectins, including B2a. This approach enables the development of novel avermectin derivatives through polyketide synthase domain swapping (Deng et al., 2017).

Propiedades

Fórmula molecular

C48H74O15

Peso molecular

891.1 g/mol

Nombre IUPAC

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O15/c1-11-24(2)43-28(6)35(49)22-47(63-43)21-33-18-32(62-47)16-15-26(4)42(25(3)13-12-14-31-23-56-45-40(50)27(5)17-34(46(52)59-33)48(31,45)53)60-39-20-37(55-10)44(30(8)58-39)61-38-19-36(54-9)41(51)29(7)57-38/h12-15,17,24-25,28-30,32-45,49-51,53H,11,16,18-23H2,1-10H3/b13-12+,26-15+,31-14+/t24?,25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47-,48+/m0/s1

Clave InChI

CWGATOJEFAKFBK-QJDTYEMPSA-N

SMILES isomérico

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C

SMILES canónico

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C

Pictogramas

Acute Toxic

Sinónimos

avermectin B2a

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin B2a
Reactant of Route 2
Avermectin B2a
Reactant of Route 3
Avermectin B2a
Reactant of Route 4
Avermectin B2a
Reactant of Route 5
Avermectin B2a
Reactant of Route 6
Avermectin B2a

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.